Cas no 1895765-02-2 (2-(2-chloroquinolin-3-yl)propan-2-yl(methyl)amine)

2-(2-Chloroquinolin-3-yl)propan-2-yl(methyl)amine is a chloroquinoline derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chlorinated quinoline core, which is often associated with bioactive properties, including antimicrobial and antitumor activity. The presence of a tertiary amine group enhances its reactivity, making it a versatile intermediate for further functionalization. This compound is particularly valuable in medicinal chemistry for the development of novel therapeutic agents due to its ability to interact with biological targets. High purity and consistent synthesis protocols ensure reliable performance in research settings. Its stability under standard laboratory conditions further supports its utility in exploratory studies.
2-(2-chloroquinolin-3-yl)propan-2-yl(methyl)amine structure
1895765-02-2 structure
Product Name:2-(2-chloroquinolin-3-yl)propan-2-yl(methyl)amine
CAS No:1895765-02-2
MF:C13H15ClN2
MW:234.724601984024
CID:6205015
PubChem ID:116985227
Update Time:2025-08-05

2-(2-chloroquinolin-3-yl)propan-2-yl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-chloroquinolin-3-yl)propan-2-yl(methyl)amine
    • EN300-1992428
    • 1895765-02-2
    • [2-(2-chloroquinolin-3-yl)propan-2-yl](methyl)amine
    • Inchi: 1S/C13H15ClN2/c1-13(2,15-3)10-8-9-6-4-5-7-11(9)16-12(10)14/h4-8,15H,1-3H3
    • InChI Key: MWCNTUSSMUZIBJ-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC2C=CC=CC=2N=1)C(C)(C)NC

Computed Properties

  • Exact Mass: 234.0923762g/mol
  • Monoisotopic Mass: 234.0923762g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 24.9Ų

2-(2-chloroquinolin-3-yl)propan-2-yl(methyl)amine Pricemore >>

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Additional information on 2-(2-chloroquinolin-3-yl)propan-2-yl(methyl)amine

Introduction to 2-(2-chloroquinolin-3-yl)propan-2-yl(methyl)amine (CAS No. 1895765-02-2)

The compound 2-(2-chloroquinolin-3-yl)propan-2-yl(methyl)amine (CAS No. 1895765-02-2) is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry, materials science, and biotechnology. This compound is characterized by its unique structure, which combines a chloroquinoline ring with a propanamine group, creating a molecule with exceptional chemical properties and reactivity.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge techniques such as microwave-assisted synthesis and catalytic asymmetric synthesis. These methods not only enhance the efficiency of production but also ensure the high purity and structural integrity of the final product. The ability to synthesize this compound in large quantities has opened new avenues for its application in drug discovery and material development.

The molecular structure of 2-(2-chloroquinolin-3-yl)propan-2-yl(methyl)amine is particularly noteworthy due to its conjugated π-system, which plays a critical role in its electronic properties. This feature makes it an ideal candidate for use in organic electronics, where it can serve as a building block for advanced materials such as polymer semiconductors and light-emitting diodes (LEDs). Recent studies have demonstrated that this compound exhibits excellent charge transport properties, making it a promising material for next-generation electronic devices.

In the field of pharmaceutical chemistry, this compound has shown potential as a lead molecule for the development of novel therapeutic agents. Its ability to interact with specific biological targets, such as enzymes and receptors, has been extensively studied using computational modeling and experimental techniques. For instance, recent research has highlighted its potential as an inhibitor of certain kinases involved in cancer progression, suggesting its role in the development of anticancer drugs.

The synthesis of 2-(2-chloroquinolin-3-yl)propan-2-yl(methyl)amine involves a multi-step process that begins with the preparation of the chloroquinoline derivative. This is followed by nucleophilic substitution reactions to introduce the propanamine group. The optimization of reaction conditions, such as temperature, solvent, and catalyst selection, has been crucial in achieving high yields and maintaining the stereochemical integrity of the product.

One of the most exciting developments in recent years is the application of this compound in bioconjugation chemistry, where it serves as a versatile linker for attaching biomolecules such as proteins and nucleic acids. Its amine functionality allows for efficient coupling reactions under mild conditions, making it an attractive option for researchers working on drug delivery systems and biosensors.

Moreover, the environmental impact of this compound has been a focus of recent studies. Researchers have investigated its biodegradability and toxicity profiles to ensure that its use does not pose significant risks to ecosystems or human health. Preliminary findings suggest that it exhibits low toxicity at environmentally relevant concentrations, which is encouraging for its broader adoption in industrial applications.

In conclusion, 2-(2-chloroquinolin-3-yl)propan-2-yl(methyl)amine (CAS No. 1895765-02-2) is a versatile and innovative compound with wide-ranging applications across multiple disciplines. Its unique chemical properties, combined with advancements in synthetic methods and application research, position it as a key player in driving future innovations in science and technology.

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